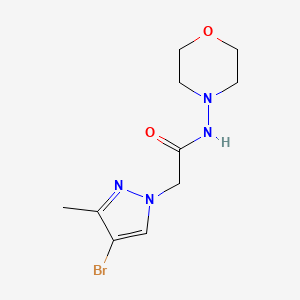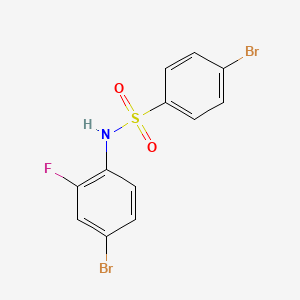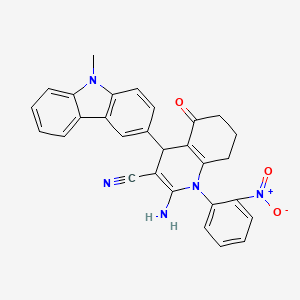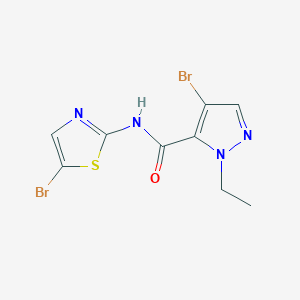
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position of the pyrazole ring, along with a morpholinoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-3-methyl-1H-pyrazole can be formed by reacting 4-bromo-3-methyl-1,3-diketone with hydrazine under reflux conditions.
Attachment of the Morpholinoacetamide Group: The synthesized 4-bromo-3-methyl-1H-pyrazole is then reacted with morpholinoacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors in the body.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1,3-THIAZOLE
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PYRIMIDINE
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-MORPHOLINOACETAMIDE is unique due to the presence of the morpholinoacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H15BrN4O2 |
|---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H15BrN4O2/c1-8-9(11)6-15(12-8)7-10(16)13-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,13,16) |
InChI Key |
VAJFEOBDPVJZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)
![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)

![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964435.png)

![2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B10964447.png)
